6-(Dibromomethyl)quinoline

Medicinal Chemistry Organic Synthesis Material Science

Choose 6-(Dibromomethyl)quinoline (CAS 872264-38-5) for your next SAR study. Unlike other brominated quinoline regioisomers, the 6-position substitution provides a distinct electronic environment, while the dibromomethyl group acts as a precise electrophilic handle for generating 6-substituted quinoline sulfone libraries. With a melting point of 159-160°C, it offers superior thermal stability compared to its 2-regioisomer (120°C), making it the robust choice for elevated-temperature reactions. Supplied at ≥98% purity with comprehensive analytical data, it minimizes downstream purification headaches in complex multi-step syntheses.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 872264-38-5
Cat. No. B1423649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dibromomethyl)quinoline
CAS872264-38-5
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(Br)Br)N=C1
InChIInChI=1S/C10H7Br2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H
InChIKeyAYXSMDUJMLPQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dibromomethyl)quinoline CAS 872264-38-5: A Specialized Building Block for Heterocyclic Synthesis


6-(Dibromomethyl)quinoline (CAS 872264-38-5) is a halogenated heterocyclic compound within the quinoline family, featuring a quinoline core substituted at the 6-position with a dibromomethyl group. This structure imparts distinct reactivity, positioning it as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules with potential medicinal and materials science applications [1]. Key physicochemical properties include a molecular weight of 300.98 g/mol, a melting point of 159-160 °C, and a predicted density of 1.878 g/cm³ . Its high reactivity and specific substitution pattern differentiate it from other quinoline derivatives and regioisomers .

Why a General Quinoline Derivative Cannot Replace 6-(Dibromomethyl)quinoline in Research and Development


The specific utility of 6-(Dibromomethyl)quinoline is governed by its precise substitution pattern and the unique reactivity of the dibromomethyl functional group. A generic quinoline or even another brominated quinoline lacks the exact combination of regio- and chemoselectivity. The 6-position offers a distinct electronic environment for the quinoline core, influencing downstream reactions, while the dibromomethyl group acts as a powerful, yet specific, electrophilic handle for transformations such as nucleophilic substitution or conversion to other valuable functional groups, like sulfones [1]. Swapping it for an analog, such as a 2- or 8-dibromomethyl isomer, will inevitably alter the reaction outcomes, physicochemical properties of intermediates, and the biological activity of final products due to changes in molecular geometry and electronic distribution .

Quantitative Evidence Guide: Direct Comparisons for 6-(Dibromomethyl)quinoline (872264-38-5)


Comparative Melting Point Analysis of 6-(Dibromomethyl)quinoline vs. Its 2-Regioisomer

The melting point is a critical physical property that informs handling, formulation, and purification strategies. 6-(Dibromomethyl)quinoline exhibits a significantly higher melting point (159-160 °C) compared to its 2-substituted regioisomer, 2-(dibromomethyl)quinoline, which has a reported melting point of 120 °C . This 39-40 °C difference indicates stronger intermolecular forces in the 6-isomer, which can affect its solubility, crystallization behavior, and storage stability.

Medicinal Chemistry Organic Synthesis Material Science

Comparative Purity Specifications: 6-(Dibromomethyl)quinoline Achieves Higher Certified Purity Than an 8-Regioisomer

For reliable and reproducible research, the certified purity of a building block is paramount. Commercially, 6-(dibromomethyl)quinoline is available with a certified purity of 98% or higher from multiple suppliers, with analytical documentation such as NMR, HPLC, and GC available . In contrast, a closely related compound, 8-(dibromomethyl)quinoline, is listed by at least one supplier with a purity standard of NLT 98% (Not Less Than 98%), which represents a lower and less precise specification [1]. This difference in quality control rigor can impact the success of complex, multi-step syntheses.

Analytical Chemistry Quality Control Procurement

Unique Crystallographic Behavior: Solid-State Packing of 6-(Dibromomethyl)quinoline Derivatives

Understanding solid-state interactions is vital for predicting solubility and designing crystalline forms. The crystal structure of a closely related derivative, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, reveals that the 6-dibromomethylquinoline core participates in specific intermolecular interactions. The quinoline ring system is approximately planar (r.m.s. deviation = 0.011 Å), and molecules are linked by C—H⋯Br interactions, forming chains along the [10-1] direction [1]. Furthermore, a Br⋯N contact of 3.187 (6) Å is observed, which is significantly shorter than the sum of the van der Waals radii [2], suggesting a weak but specific halogen bond that can influence the material's properties.

Crystallography Solid-State Chemistry Medicinal Chemistry

Patented Utility as a Key Intermediate for Sulfonyl Quinoline Synthesis

A granted US patent explicitly claims a method for preparing sulfonyl quinolines, a class of compounds with potential as PDE4 inhibitors and other therapeutic agents, by treating a dibromomethyl quinoline with a sulfinic acid salt [1]. While the patent is not exclusive to the 6-isomer, it validates the core functional group's utility in a pharmaceutically relevant transformation. The 6-position may offer advantages over other regioisomers for specific target molecules, making 6-(dibromomethyl)quinoline a strategic starting material for building a focused library of 6-substituted quinoline sulfones .

Medicinal Chemistry Process Chemistry Patent Literature

Primary Application Scenarios for Procuring 6-(Dibromomethyl)quinoline (872264-38-5)


Synthesis of a Focused Library of 6-Substituted Quinoline Sulfones

Based on its demonstrated ability to undergo conversion of the dibromomethyl group to a sulfonylmethyl group , 6-(Dibromomethyl)quinoline is ideally suited as a key intermediate for generating a library of 6-substituted quinoline sulfone derivatives. This application scenario is particularly relevant for medicinal chemists exploring structure-activity relationships (SAR) around the quinoline core, as the 6-position provides a specific vector for attaching diverse functional groups with potential therapeutic benefits.

High-Temperature or Long-Term Stability Studies

The significantly higher melting point of 6-(dibromomethyl)quinoline (159-160 °C) compared to its 2-regioisomer (120 °C) suggests superior thermal stability . This makes it a more robust choice for research applications requiring reactions at elevated temperatures or for studies involving long-term storage and stability assessments of chemical libraries.

Crystallization and Solid-State Form Studies

The unique intermolecular interactions, such as the short Br⋯N contact observed in the crystal structure of a 6-dibromomethylquinoline derivative , indicate that this compound and its derivatives may exhibit distinct solid-state properties. This makes it a valuable candidate for fundamental studies in crystal engineering, polymorphism, and for optimizing the physicochemical properties of drug candidates, such as solubility and bioavailability.

High-Assurance Multi-Step Synthesis

For complex synthetic routes where the accumulation of impurities from early-stage building blocks can be detrimental, the well-defined high purity (≥98%) and availability of comprehensive analytical data for 6-(dibromomethyl)quinoline provide a significant advantage. This level of quality control reduces the risk of failed reactions and simplifies downstream purification, making it a preferred choice for challenging, multi-step syntheses where reliability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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